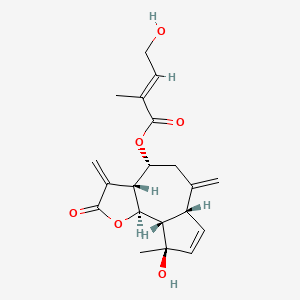
Eupalinilide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eupalinilide B is a germacrane sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. This compound has garnered significant attention due to its potent cytotoxic properties against various tumor cell lines, including A-549, BGC-823, and HL-60 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Eupalinilide B involves multiple steps due to its complex structure. One of the key synthetic routes includes the late-stage introduction of oxygen through the oxidation of activated methylene groups, which provides carbonyls. This approach maximizes substrate compatibility with different reagents up to the late-stage oxidation .
Industrial Production Methods: Currently, this compound is primarily isolated from Eupatorium lindleyanum. Industrial-scale production methods are still under development, focusing on optimizing the extraction and purification processes to yield high-purity compounds .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Eupalinilid B unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Die Bedingungen variieren je nach beteiligten funktionellen Gruppen, aber häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Carbonylverbindungen führen, während die Reduktion Alkohole liefern kann .
Wissenschaftliche Forschungsanwendungen
Eupalinilid B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung von Sesquiterpenlactonen und ihrer Reaktivität verwendet.
Biologie: Untersucht wegen seiner zytotoxischen Wirkungen auf verschiedene Krebszelllinien.
Medizin: Potenzielles Therapeutikum zur Behandlung von Krebs, insbesondere von Krebsarten, die gegen konventionelle Therapien resistent sind.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und Agrochemikalien
5. Wirkmechanismus
Eupalinilid B übt seine Wirkung durch kovalente Modifikation nukleophiler Zielstrukturen aus, insbesondere von Cysteinylthiolen an funktionellen Proteinen. Diese Modifikation kann verschiedene zelluläre Prozesse hemmen, was zu Zytotoxizität führt. Die elektrophile Natur der Verbindung ermöglicht es ihr, als Michael-Akzeptor zu wirken und mit nukleophilen Resten in Proteinen zu reagieren .
Ähnliche Verbindungen:
- Eupalinilid A
- Eupalinilid G
- Eupachinilid B
Vergleich: Eupalinilid B ist aufgrund seiner spezifischen Zytotoxizität gegen bestimmte Tumorzelllinien einzigartig. Während andere ähnliche Verbindungen wie Eupalinilid A und Eupalinilid G ebenfalls zytotoxische Eigenschaften aufweisen, hat Eupalinilid B unterschiedliche Aktivitätsprofile und potenzielle therapeutische Anwendungen gezeigt .
Wirkmechanismus
Eupalinilide B exerts its effects through covalent modification of nucleophilic targets, particularly cysteinyl thiols on functional proteins. This modification can inhibit various cellular processes, leading to cytotoxicity. The compound’s electrophilic nature allows it to act as a Michael acceptor, reacting with nucleophilic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
- Eupalinilide A
- Eupalinilide G
- Eupachinilide B
Comparison: Eupalinilide B is unique due to its specific cytotoxicity against certain tumor cell lines. While other similar compounds, such as Eupalinilide A and Eupalinilide G, also exhibit cytotoxic properties, this compound has shown distinct activity profiles and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H24O6 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
[(3aR,4R,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O6/c1-10(6-8-21)18(22)25-14-9-11(2)13-5-7-20(4,24)16(13)17-15(14)12(3)19(23)26-17/h5-7,13-17,21,24H,2-3,8-9H2,1,4H3/b10-6+/t13-,14+,15+,16-,17-,20+/m0/s1 |
InChI-Schlüssel |
HCGYMFPNEDDKQY-LSOVPSQHSA-N |
SMILES |
CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O |
Isomerische SMILES |
C/C(=C\CO)/C(=O)O[C@@H]1CC(=C)[C@@H]2C=C[C@@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(C)O |
Kanonische SMILES |
CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




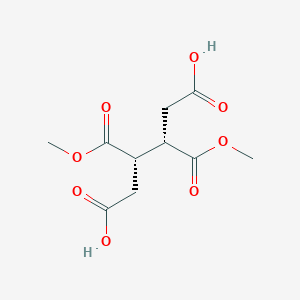
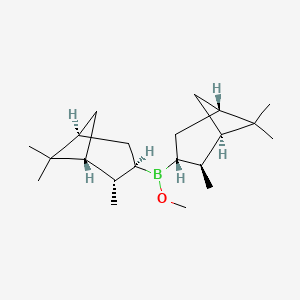
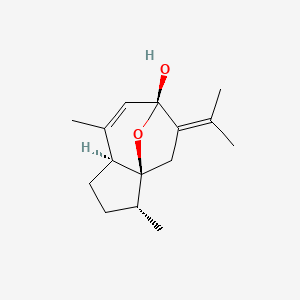


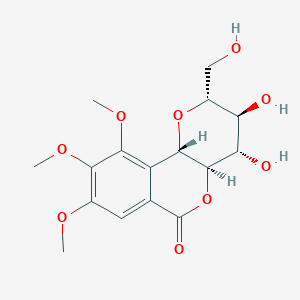
![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)
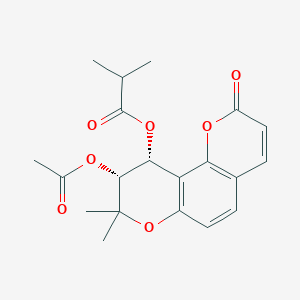


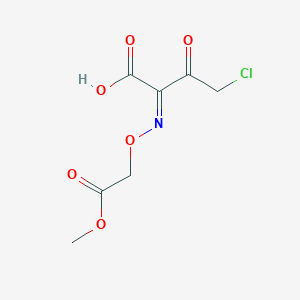
![(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione](/img/structure/B1631251.png)
